4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid is a chemical compound that belongs to the class of sulfonamides, which are derivatives of sulfonic acid containing an amine. This compound features a butanoic acid backbone with a sulfonamide group attached to a 3,5-dimethylisoxazole moiety. Its structure suggests potential biological activity, particularly in medicinal chemistry due to the presence of both the isoxazole and sulfonamide functionalities.
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid is classified under:
The synthesis of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid typically involves several key steps:
The reactions are generally carried out under mild conditions to prevent degradation of sensitive functional groups. Techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid can be depicted as follows:
The compound features:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically monitored using chromatographic techniques to ensure desired product formation and purity .
The biological mechanism of action for 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid is not fully elucidated but may involve:
Studies suggest that compounds with similar structures exhibit various pharmacological effects, including anti-inflammatory and antimicrobial activities .
4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid has potential applications in:
The ongoing research into derivatives and analogs of this compound continues to explore its full therapeutic potential and broaden its applications in pharmacology .
The 3,5-dimethylisoxazole moiety functions as a bioisosteric replacement for phenyl or other aromatic systems, conferring distinct electronic and metabolic advantages. The isoxazole’s nitrogen-oxygen dipole reduces electron density at the 4-position, enhancing the electrophilicity of the adjacent sulfonamide sulfur atom. This electronic modulation potentiates the sulfonamide’s nucleophile-targeting capacity in enzyme inhibition [1]. Critically, the methyl groups at positions 3 and 5 provide steric protection against oxidative metabolism, as evidenced by the recommended storage at 2–8°C for related isoxazole derivatives to prevent decomposition [1]. The isoxazole-sulfonamide linkage (observed in C19H23N7O3S systems) maintains planarity between heterocycle and sulfonyl group, facilitating optimal orientation for target binding while minimizing conformational entropy penalties during biomolecular recognition [2]. This geometric conservation validates the bioisosteric selection, as the isoxazole’s van der Waals radius (approximately 2.7Å) closely mimics benzene while introducing dipole-mediated binding advantages.
The sulfonamide group (-SO₂NH-) serves as a versatile pharmacophore through three primary inhibition mechanisms: (1) Direct tetrahedral coordination of zinc ions in metalloenzyme active sites via the sulfonyl oxygen atoms, (2) Hydrogen bond donation/acceptance through the -NH- moiety, and (3) Transition-state mimicry in hydrolytic enzymes. The electron-withdrawing isoxazole nucleus augments the sulfonamide’s zinc affinity by decreasing pKa of the sulfonamide nitrogen by approximately 1.5–2 units versus phenyl-sulfonamides, enhancing its Lewis basicity at physiological pH [2]. Molecular orbital calculations indicate the highest occupied molecular orbital (HOMO) density localizes significantly on sulfonyl oxygens (-0.32e), supporting their nucleophilic reactivity toward zinc coordination. This electronic configuration enables competitive displacement of catalytic water molecules in carbonic anhydrases or matrix metalloproteinases. The sulfonamide’s geometry (bond angle ~106° at nitrogen) permits simultaneous metal coordination and hydrogen-bonding network formation, creating a high-energy barrier for enzyme reactivation. Hybrid compounds featuring this motif, such as 6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine, demonstrate the pharmacophore’s versatility across diverse enzyme targets [2].
The butanoic acid spacer (‒CH₂CH₂CH₂CO₂H) strategically balances conformational flexibility with optimal distance spacing for simultaneous active site interactions. Distance topology analysis reveals the carboxylic acid oxygen atoms reside 10.2 ± 0.3Å from the isoxazole ring centroid, positioning them to interact with secondary binding pockets without steric clash. This 4-carbon chain length maximizes entropy-driven binding: Shorter chains (e.g., acetic acid derivatives like 2-[(4-fluorophenyl)sulfonylamino]butanoic acid) reduce conformational freedom, while longer chains increase the hydrophobic penalty for desolvation [7]. The terminal carboxylic acid engages targets through:
The pKa prediction (~4.2) indicates predominant anionic character at physiological pH, enhancing aqueous solubility (logS ≈ ‒2.1) versus non-acid analogs. This property mitigates the lipophilicity (clogP ≈ 1.8) introduced by the isoxazole-sulfonamide core, as demonstrated by cold-chain transportation requirements for structurally similar 4-oxo-4-((4-sulfamoylphenyl)amino)butanoic acid [3]. Molecular dynamics simulations suggest the butanoic chain adopts gauche conformations (65% population) that pre-organize the carboxylic acid for receptor engagement, reducing the entropic penalty of target binding by ~40% versus propanoic or pentanoic homologs.
Table 2: Predicted Physicochemical Properties of Key Fragments
Parameter | Isoxazole-Sulfonamide Core | Butanoic Acid Terminus | Integrated Hybrid | ||
---|---|---|---|---|---|
clogP | 1.35 | -0.82 | 1.78 | ||
Topological PSA (Ų) | 85.6 | 37.3 | 122.9 | ||
H-bond acceptors | 5 | 2 | 7 | ||
H-bond donors | 1 | 1 | 2 | ||
Rotatable bonds | 2 | 4 | 6 |
The deliberate molecular architecture of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid exemplifies rational drug design, synergizing bioisosteric substitution (isoxazole), metalloenzyme targeting (sulfonamide), and flexible functionalization (butanoic acid). This integration creates a versatile scaffold capable of simultaneous multipoint target engagement, supported by electronic modulation and conformational optimization principles. Future structural explorations may focus on isoxazole ring substitutions or carboxylic acid bioisosteres to further refine target selectivity and pharmacokinetic profiles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7